molecular formula C10H17FN2O B1414509 2-(Azetidin-3-yl)-1-(4-fluoropiperidin-1-yl)ethan-1-one CAS No. 2005059-59-4

2-(Azetidin-3-yl)-1-(4-fluoropiperidin-1-yl)ethan-1-one

Cat. No.: B1414509
CAS No.: 2005059-59-4
M. Wt: 200.25 g/mol
InChI Key: NWHDNMGAYGYDPZ-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl)-1-(4-fluoropiperidin-1-yl)ethan-1-one is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an azetidine ring, a piperidine ring with a fluorine substituent, and an ethanone moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yl)-1-(4-fluoropiperidin-1-yl)ethan-1-one typically involves multi-step organic reactions. One common method starts with the preparation of the azetidine ring, followed by the introduction of the piperidine ring with a fluorine substituent. The final step involves the formation of the ethanone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yl)-1-(4-fluoropiperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new derivatives.

    Substitution: The fluorine atom in the piperidine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-(Azetidin-3-yl)-1-(4-fluoropiperidin-1-yl)ethan-1-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers investigate its potential as a bioactive molecule with various biological activities.

    Medicine: The compound is explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)-1-(4-fluoropiperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The azetidine and piperidine rings may interact with enzymes or receptors, modulating their activity. The fluorine substituent can enhance the compound’s binding affinity and stability, contributing to its overall biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Azetidin-3-yl)-1-(4-chloropiperidin-1-yl)ethan-1-one
  • 2-(Azetidin-3-yl)-1-(4-bromopiperidin-1-yl)ethan-1-one
  • 2-(Azetidin-3-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one

Uniqueness

Compared to similar compounds, 2-(Azetidin-3-yl)-1-(4-fluoropiperidin-1-yl)ethan-1-one stands out due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine substituent can enhance the compound’s metabolic stability, binding affinity, and overall efficacy in various applications.

Properties

IUPAC Name

2-(azetidin-3-yl)-1-(4-fluoropiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17FN2O/c11-9-1-3-13(4-2-9)10(14)5-8-6-12-7-8/h8-9,12H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWHDNMGAYGYDPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1F)C(=O)CC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Azetidin-3-yl)-1-(4-fluoropiperidin-1-yl)ethan-1-one
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2-(Azetidin-3-yl)-1-(4-fluoropiperidin-1-yl)ethan-1-one
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2-(Azetidin-3-yl)-1-(4-fluoropiperidin-1-yl)ethan-1-one
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2-(Azetidin-3-yl)-1-(4-fluoropiperidin-1-yl)ethan-1-one
Reactant of Route 6
2-(Azetidin-3-yl)-1-(4-fluoropiperidin-1-yl)ethan-1-one

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